N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
14070-48-5
VCID:
VC0086221
InChI:
InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16)
SMILES:
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2
Molecular Formula:
C9H9N5OS
Molecular Weight:
235.27 g/mol
N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide
CAS No.: 14070-48-5
Main Products
VCID: VC0086221
Molecular Formula: C9H9N5OS
Molecular Weight: 235.27 g/mol
CAS No. | 14070-48-5 |
---|---|
Product Name | N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide |
Molecular Formula | C9H9N5OS |
Molecular Weight | 235.27 g/mol |
IUPAC Name | N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3,(H,10,15)(H,11,13,16) |
Standard InChIKey | SCWKACOBHZIKDI-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=NN=N2)S |
SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
Canonical SMILES | CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
PubChem Compound | 712430 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume